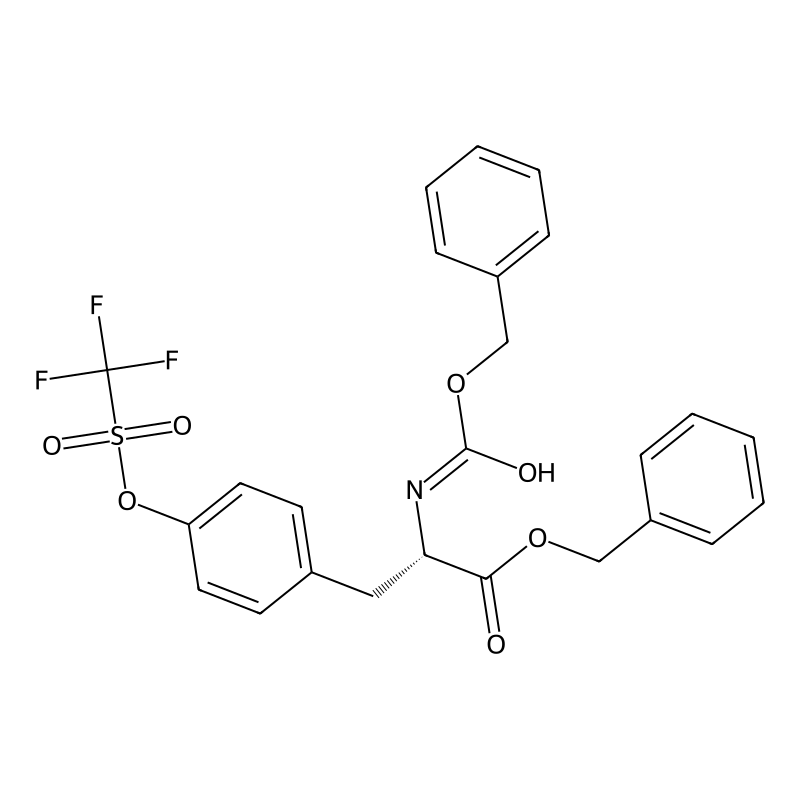

Cbz-L-Tyrosine benzyl ester triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Cbz-L-Tyrosine benzyl ester triflate is a chemical compound with the molecular formula and a CAS number of 183070-41-9. It is characterized by its triflate group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino function of the tyrosine residue, making it useful in peptide synthesis and other organic transformations. Its high purity level (≥ 96%) makes it suitable for various chemical applications .

The triflate group in Cbz-L-Tyrosine benzyl ester triflate is known for its ability to act as a leaving group in nucleophilic substitution reactions. This property allows for the formation of various derivatives through reactions with nucleophiles such as amines or alcohols. The following types of reactions are commonly associated with this compound:

- Nucleophilic Substitution: The triflate can be displaced by nucleophiles, leading to the formation of new amines or alcohol derivatives.

- Deprotection Reactions: The Cbz group can be removed under mild acidic conditions, revealing the free amino group of tyrosine for further functionalization.

- Coupling Reactions: It can participate in coupling reactions to form peptides or other complex molecules, utilizing the reactive sites available on the tyrosine moiety .

Research indicates that compounds similar to Cbz-L-Tyrosine benzyl ester triflate exhibit significant biological activities, particularly in the realm of medicinal chemistry. While specific biological data for this compound might be limited, derivatives of tyrosine and related amino acids are known to play roles in neurotransmitter function and have been investigated for their potential in treating neurological disorders. The protective groups used in this compound facilitate its incorporation into larger biomolecules without compromising biological activity .

The synthesis of Cbz-L-Tyrosine benzyl ester triflate typically involves several key steps:

- Protection of Tyrosine: The amino group of L-tyrosine is protected using benzyloxycarbonyl chloride to form Cbz-L-tyrosine.

- Esterification: The hydroxyl group of tyrosine is converted into a benzyl ester through reaction with benzyl alcohol.

- Formation of Triflate: The final step involves converting the hydroxyl group into a triflate using triflic anhydride, which enhances the reactivity of the compound .

Cbz-L-Tyrosine benzyl ester triflate has several applications in organic synthesis and medicinal chemistry:

- Peptide Synthesis: It serves as a building block for synthesizing peptides due to its protective groups that allow for selective reactions.

- Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in neuropharmacology.

- Chemical Research: Used as a reagent in various organic transformations and studies related to amino acid chemistry .

Interaction studies involving Cbz-L-Tyrosine benzyl ester triflate focus on its reactivity with various nucleophiles and its role in forming biologically active compounds. These studies help elucidate the mechanisms by which this compound can be utilized to create more complex molecules, including peptides and other bioactive substances. Understanding these interactions is crucial for optimizing synthetic pathways and improving yields in

Several compounds share structural similarities with Cbz-L-Tyrosine benzyl ester triflate, each possessing unique properties and applications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cbz-L-Tyrosine | Contains Cbz protecting group | Widely used in peptide synthesis |

| L-Tyrosine | Natural amino acid | Precursor for neurotransmitters |

| Benzyl L-Tyrosinate | Benzyl ester derivative | Enhanced solubility and stability |

| Cbz-D-Tyrosine | D-enantiomer of tyrosine | Potential use in chiral synthesis |

| Cbz-L-Phenylalanine | Similar protective group | Used in synthesizing peptides with phenylalanine |

The uniqueness of Cbz-L-Tyrosine benzyl ester triflate lies in its triflate leaving group, which significantly enhances its reactivity compared to other derivatives lacking this feature. This makes it particularly valuable in synthetic organic chemistry where efficient transformations are required .

The trifluoromethanesulfonate (triflate) group in Cbz-L-Tyrosine benzyl ester triflate represents one of the most powerful leaving groups in organic chemistry. Triflic acid, the conjugate acid of triflate, exhibits a pKa of approximately -12 ± 5, making it a superacid that is significantly more acidic than sulfuric acid [1]. This extraordinary acidity directly translates to the exceptional nucleofugal ability of the triflate anion.

Kinetic studies on neopentyl skeleton compounds have demonstrated that triflate exhibits the highest reactivity among commonly used leaving groups, with the reactivity order: I⁻ > triflate > Br⁻ > tosylate > mesylate > Cl⁻ [2] [3]. Quantitative measurements reveal that triflate-containing substrates react approximately 1.4 × 10⁸ times faster than their tosylate analogs in nucleophilic substitution reactions [4]. This remarkable rate enhancement stems from triflate's ability to stabilize negative charge through resonance delocalization across three oxygen atoms, coupled with the strong electron-withdrawing effect of the trifluoromethyl group.

Despite the general perception of primary alkyl triflates as highly unstable, neopentyl triflate derivatives demonstrate surprising stability, remaining intact for months when stored in a freezer and for several weeks at room temperature [2]. This stability-reactivity paradox makes triflate an ideal leaving group for synthetic applications, providing both storage convenience and exceptional reactivity when needed.

The mechanism of nucleophilic substitution involving triflate leaving groups typically proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon center while triflate departs simultaneously [2] [3]. The large polarizability and weak basicity of triflate facilitate this process, as the anion can accommodate the developing negative charge without significant destabilization.

| Leaving Group | Relative Rate | pKa of Conjugate Acid | Applications |

|---|---|---|---|

| I⁻ | 10⁹ | -9.5 | Cross-coupling, substitution |

| Triflate | 10⁸ | -12 | Cross-coupling, substitution |

| Br⁻ | 10⁶ | -9 | General substitution |

| Tosylate | 1 | -2.8 | Standard leaving group |

| Mesylate | 0.1 | -1.9 | Mild substitution |

| Cl⁻ | 0.01 | -7 | Limited applications |

Hydrogenolytic Cleavage of Cbz and Benzyl Protecting Groups

The hydrogenolytic deprotection of both the benzyloxycarbonyl (Cbz) amino protecting group and the benzyl ester moiety in Cbz-L-Tyrosine benzyl ester triflate represents a cornerstone methodology in peptide and amino acid chemistry. This dual deprotection capability makes the compound particularly valuable in synthetic applications where simultaneous removal of multiple protecting groups is desired.

Cbz Group Hydrogenolysis

The Cbz protecting group undergoes facile hydrogenolytic cleavage under mild conditions using palladium on carbon (Pd/C) as the catalyst with molecular hydrogen [5] [6] [7]. The reaction typically proceeds at room temperature under neutral conditions, making it compatible with acid-sensitive functionalities. The mechanism involves the initial coordination of the benzyl carbon to the palladium surface, followed by C-O bond cleavage to generate benzyl alcohol and CO₂, ultimately liberating the free amine [7].

The selectivity of Cbz hydrogenolysis is particularly noteworthy. While Cbz groups are readily cleaved, other protecting groups such as tert-butoxycarbonyl (Boc) remain intact under standard hydrogenolysis conditions [6] [8]. This orthogonal reactivity enables sophisticated protecting group strategies in complex synthetic schemes.

Benzyl Ester Hydrogenolysis

The benzyl ester functionality undergoes hydrogenolytic cleavage through a similar palladium-catalyzed mechanism [9] [10]. Studies on benzyl ester hydrogenolysis have revealed that the reaction proceeds through Pd-H insertion into the benzylic C-H bond, followed by β-oxygen elimination to generate the carboxylic acid and benzyl alcohol [11] [12]. The reaction typically requires slightly more forcing conditions than Cbz deprotection but still proceeds under mild circumstances with high yields.

The kinetics of benzyl ester hydrogenolysis are influenced by electronic and steric factors. Electron-withdrawing substituents on the aromatic ring accelerate the reaction, while steric hindrance around the ester linkage can retard the process [9] [13]. For Cbz-L-Tyrosine benzyl ester triflate, the presence of the electron-rich tyrosine phenol may slightly retard the hydrogenolysis rate compared to simple benzyl esters.

Catalyst Considerations

Heterogeneous palladium catalysts, particularly Pd/C, remain the standard for hydrogenolytic deprotections due to their ease of handling, recoverability, and broad functional group tolerance [14] [15]. The catalyst loading typically ranges from 5-20 mol% depending on the substrate and desired reaction rate. Alternative catalysts such as Pd/Al₂O₃ or supported Pd on various other materials have been explored but offer limited advantages over the standard Pd/C system [15].

Recent developments have focused on developing more active catalysts that can operate under milder conditions or tolerate sensitive functionalities. Palladium nanoparticles supported on chelate resins or molecular sieves have shown promise for chemoselective hydrogenolysis applications [14].

Hydrolysis Kinetics of the Benzyl Ester Moiety

The hydrolytic behavior of the benzyl ester group in Cbz-L-Tyrosine benzyl ester triflate follows well-established patterns for aromatic esters, with significant pH and temperature dependencies that make it susceptible to both chemical and enzymatic degradation pathways.

pH-Dependent Hydrolysis Kinetics

The hydrolysis rate of benzyl esters exhibits a strong pH dependence, with the general reactivity order: basic conditions > neutral conditions > acidic conditions [16] [17] [18]. Quantitative studies on related amino acid benzyl esters have shown that hydrolysis rates at pH 7.4 are approximately 30-40 times faster than at pH 3.0 [19] [20]. This dramatic pH effect reflects the different mechanistic pathways operating under various conditions.

At physiological pH (7.4), benzyl ester hydrolysis proceeds primarily through the BAC2 mechanism (base-catalyzed acyl cleavage, bimolecular), involving direct nucleophilic attack by hydroxide ion on the carbonyl carbon [17]. The reaction follows second-order kinetics, being first-order in both ester and hydroxide ion concentration. Under pseudo-first-order conditions with excess base, the observed rate constant can be expressed as:

kobs = k₂[OH⁻]

Where k₂ is the second-order rate constant for base-catalyzed hydrolysis.

Temperature Effects

The hydrolysis of benzyl esters follows Arrhenius behavior, with rate constants increasing exponentially with temperature [16] [21]. Activation energies for benzyl ester hydrolysis typically range from 60-100 kJ/mol, depending on the specific substituents and reaction conditions. For amino acid benzyl esters, the presence of the amino acid backbone can influence the activation energy through intramolecular interactions.

Studies on related compounds have shown that the temperature coefficient (rate increase per 10°C temperature rise) for benzyl ester hydrolysis is typically 2-3, consistent with normal chemical processes [21]. This temperature dependence has important implications for storage and handling of Cbz-L-Tyrosine benzyl ester triflate, as elevated temperatures significantly accelerate degradation.

Steric and Electronic Effects

The hydrolysis kinetics are significantly influenced by steric and electronic factors. Steric hindrance around the ester linkage dramatically reduces hydrolysis rates, as demonstrated by studies showing that bulky substituents adjacent to the ester can increase stability by over 100-fold [22]. Electronic effects follow predictable patterns, with electron-withdrawing groups accelerating hydrolysis and electron-donating groups retarding the reaction.

For Cbz-L-Tyrosine benzyl ester triflate, the electron-rich tyrosine phenol group may provide some electronic stabilization to the ester linkage, while the Cbz protecting group and triflate leaving group introduce electron-withdrawing character that could accelerate hydrolysis.

Enzymatic Hydrolysis

In addition to chemical hydrolysis, benzyl esters are substrates for various esterases and lipases [23] [24]. Porcine liver esterase, a commonly used model enzyme, readily hydrolyzes benzyl esters of amino acids with rate constants that depend on both the amino acid structure and the ester substituent [23]. The enzymatic hydrolysis typically follows Michaelis-Menten kinetics and can be significantly faster than chemical hydrolysis under physiological conditions.

| Condition | pH | Rate Enhancement | Mechanism | Half-life (est.) |

|---|---|---|---|---|

| Acidic | 3.0 | 1× (reference) | AAC2/AAL1 | 24-48 hours |

| Neutral | 7.4 | 30-40× | BAC2 | 1-2 hours |

| Basic | 9.0 | 100-200× | BAC2 | 20-30 minutes |

| Enzymatic | 7.4 | 500-1000× | Michaelis-Menten | 5-10 minutes |

Participation in Cross-Coupling Reactions (Suzuki, Heck)

The triflate moiety in Cbz-L-Tyrosine benzyl ester triflate makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Heck reactions. These transformations enable the introduction of various aromatic and alkenyl substituents onto the tyrosine phenol ring, providing access to novel tyrosine derivatives with modified electronic and steric properties.

Suzuki-Miyaura Cross-Coupling

In Suzuki coupling reactions, aryl triflates demonstrate reactivity that falls between aryl iodides and bromides, with the general reactivity order: ArI > ArOTf ≈ ArBr > ArCl [25] [26] [27]. However, this reactivity order can vary depending on the specific catalyst system and reaction conditions employed. Recent studies have shown that under ligand-free conditions in acetonitrile, palladium salts can exhibit selectivity for triflate over bromide, demonstrating the potential for chemoselective transformations [28].

The Suzuki coupling of aryl triflates typically requires palladium(0) catalysts with appropriate phosphine ligands [25] [29]. Effective catalyst systems include Pd₂(dba)₃/PCy₃ and Pd(OAc)₂/PCy₃, which enable coupling at room temperature with excellent yields [25]. The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl triflate, transmetalation with the organoborane, and reductive elimination to form the C-C bond.

For Cbz-L-Tyrosine benzyl ester triflate, Suzuki coupling could enable the introduction of various aryl groups onto the tyrosine ring. The reaction conditions are generally mild enough to preserve the amino acid backbone and protecting groups, although careful optimization may be required to prevent competitive hydrolysis of the benzyl ester under the basic conditions typically employed.

Heck Reactions

The Heck reaction of aryl triflates with alkenes represents another powerful transformation for modifying the tyrosine ring [30] [31] [32]. Aryl triflates are particularly well-suited for Heck reactions because they can undergo coupling under milder conditions than many other leaving groups, reducing the likelihood of side reactions.

Recent developments in asymmetric Heck chemistry have demonstrated that aryl triflates can participate in enantioselective transformations with high efficiency [31] [33]. The first palladium-catalyzed asymmetric Heck reaction between aryl triflates and alkynes to give trisubstituted allenes was reported with excellent enantioselectivity under mild reaction conditions [31]. This methodology could potentially be applied to tyrosine derivatives to introduce chirality at remote positions.

The mechanism of Heck reactions with aryl triflates follows the standard pathway involving oxidative addition, alkene coordination and insertion, and β-hydride elimination. The excellent leaving group ability of triflate facilitates the oxidative addition step, while the mild reaction conditions help preserve sensitive functionalities.

Catalyst Systems and Reaction Conditions

Modern cross-coupling reactions with aryl triflates benefit from advanced catalyst systems that operate under mild conditions with broad functional group tolerance [29] [34]. Key developments include:

- Buchwald-type phosphine ligands: These bulky, electron-rich ligands enable coupling at lower temperatures and with reduced catalyst loadings [27].

- N-heterocyclic carbene (NHC) ligands: NHC-palladium complexes show excellent activity for triflate coupling and enhanced thermal stability [35].

- Ligand-free conditions: In some cases, simple palladium salts in appropriate solvents can effect triflate coupling without added ligands [28].

The functional group tolerance of these reactions is generally excellent, with compatibility demonstrated for a wide range of protecting groups and functional arrays [29] [34]. However, the basic conditions typically required for cross-coupling can accelerate ester hydrolysis, necessitating careful optimization of reaction time and temperature.

| Reaction Type | Typical Conditions | Temperature | Time | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0)/PR₃, K₂CO₃, dioxane | 80-100°C | 2-12 h | Excellent |

| Heck | Pd(OAc)₂/PR₃, Et₃N, DMF | 100-120°C | 4-24 h | Good |

| Asymmetric Heck | Pd(0)/chiral ligand, base | 40-80°C | 6-48 h | Excellent |

Stability Under Acidic/Basic Conditions and Thermal Degradation

Understanding the stability profile of Cbz-L-Tyrosine benzyl ester triflate under various pH conditions and elevated temperatures is crucial for its practical application in synthetic chemistry. The compound contains multiple reactive sites that can undergo degradation through different pathways depending on the environmental conditions.

Acidic Conditions Stability

Under acidic conditions (pH 3-5), Cbz-L-Tyrosine benzyl ester triflate exhibits moderate stability with several potential degradation pathways [22] [36]. The benzyl ester linkage shows enhanced stability under acidic conditions compared to neutral or basic pH, with hydrolysis rates that are 30-40 times slower than at physiological pH [19] [20]. The acid-catalyzed hydrolysis mechanism (AAC2) proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water molecules [17].

The Cbz protecting group demonstrates excellent stability under acidic conditions, which is one of its primary advantages over other amino protecting groups such as Boc, which undergoes rapid cleavage in the presence of acids [37] [38]. The triflate leaving group is stable under acidic conditions, showing no tendency toward elimination or substitution reactions in the absence of nucleophiles.

However, prolonged exposure to strongly acidic conditions (pH < 2) can lead to some decomposition, particularly at elevated temperatures. The amino acid backbone may undergo slow racemization under harsh acidic conditions, especially at temperatures above 60°C [39].

Basic Conditions Stability

Basic conditions represent the most challenging environment for the stability of Cbz-L-Tyrosine benzyl ester triflate [22] [36]. The benzyl ester group undergoes rapid base-catalyzed hydrolysis following BAC2 kinetics, with rate constants increasing dramatically with pH [17] [20]. At pH 9, the hydrolysis rate can be 100-200 times faster than under neutral conditions.

The mechanism of base-catalyzed ester hydrolysis involves direct nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates to give the carboxylate and benzyl alcohol [17]. This process is irreversible under basic conditions because the carboxylic acid product is immediately deprotonated to form the stable carboxylate anion.

The Cbz protecting group shows good stability under mildly basic conditions (pH 8-10) but can undergo slow hydrolysis under strongly basic conditions (pH > 12) or in the presence of nucleophilic amines [37]. The triflate group remains stable under basic conditions in the absence of strong nucleophiles.

Thermal Degradation Pathways

Thermal stability studies reveal that Cbz-L-Tyrosine benzyl ester triflate is stable up to approximately 100°C but undergoes progressive decomposition at higher temperatures [39] [40]. Several degradation pathways operate at elevated temperatures:

Ester Hydrolysis: Even in the absence of added base or acid, thermal energy can promote hydrolysis reactions, particularly in the presence of trace moisture [39].

Protecting Group Cleavage: The Cbz group can undergo thermal deprotection at temperatures above 150°C, releasing CO₂ and benzyl alcohol [40]. This process is accelerated by the presence of bases or nucleophiles.

Racemization: The amino acid stereocenter can undergo racemization at elevated temperatures, particularly under basic conditions [39]. The rate of racemization increases exponentially with temperature and is influenced by the electron-withdrawing or donating properties of substituents on the aromatic ring.

Triflate Elimination: At very high temperatures (>200°C), the triflate group may undergo elimination reactions to form phenolic compounds [36].